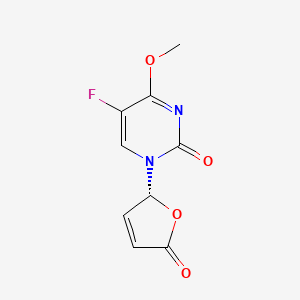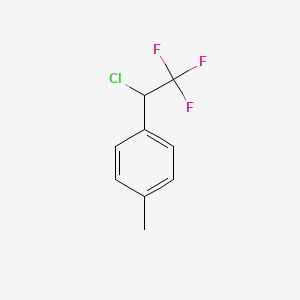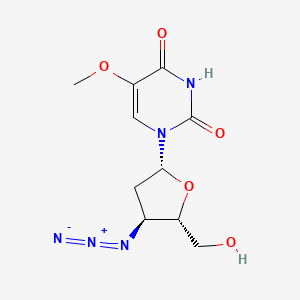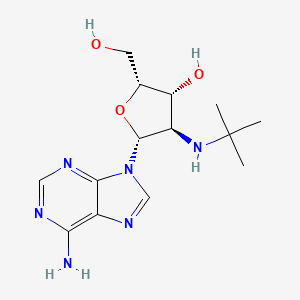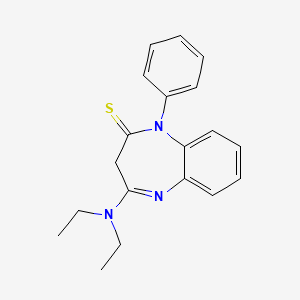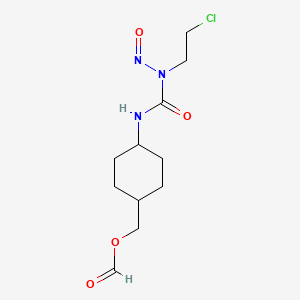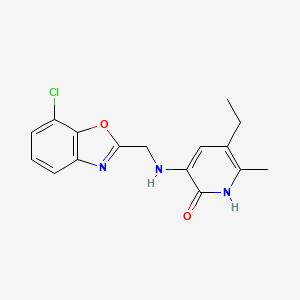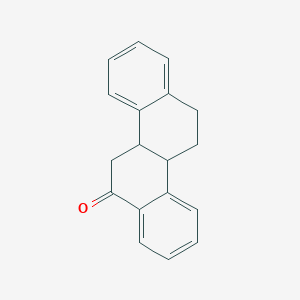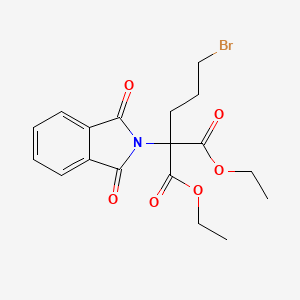
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate is a complex organic compound that features a bromopropyl group and a dioxoisoindolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dioxoisoindolyl moiety: This can be achieved through the reaction of phthalic anhydride with an amine to form the isoindole structure.
Introduction of the bromopropyl group: This step might involve the alkylation of the isoindole derivative with a bromopropyl halide under basic conditions.
Esterification: The final step could involve the esterification of the intermediate compound with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromopropyl group.
Reduction: Reduction reactions could target the carbonyl groups in the dioxoisoindolyl moiety.
Substitution: The bromine atom in the bromopropyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate could have several scientific research applications:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action for Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The bromopropyl group could be involved in covalent bonding with biological targets, while the dioxoisoindolyl moiety might interact through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(3-chloropropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
- Diethyl 2-(3-iodopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
- Diethyl 2-(3-hydroxypropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
Uniqueness
The presence of the bromine atom in Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate makes it unique compared to its chloro, iodo, and hydroxy analogs. Bromine is a good leaving group, which can make the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s physical and chemical properties.
Properties
CAS No. |
57616-02-1 |
|---|---|
Molecular Formula |
C18H20BrNO6 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate |
InChI |
InChI=1S/C18H20BrNO6/c1-3-25-16(23)18(10-7-11-19,17(24)26-4-2)20-14(21)12-8-5-6-9-13(12)15(20)22/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
InChI Key |
YWYYKQPRJOYUEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCBr)(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
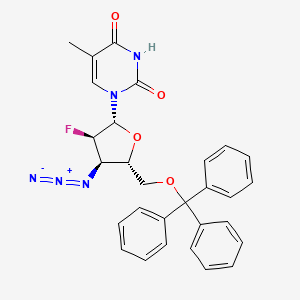
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
